molecular formula C25H22ClF3N2O4 B11075172 4-chloro-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide

4-chloro-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide

Cat. No.: B11075172
M. Wt: 506.9 g/mol
InChI Key: VAMPVVQKFHIBHU-UHFFFAOYSA-N
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Description

N-[4-BENZOYL-5-METHYL-2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-CHLOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a tetrahydrofuran ring, and a chlorobenzamide moiety

Preparation Methods

The synthesis of N-[4-BENZOYL-5-METHYL-2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-CHLOROBENZAMIDE typically involves multiple steps, including the formation of the pyrrole ring, introduction of the trifluoromethyl group, and coupling with the chlorobenzamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-BENZOYL-5-METHYL-2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-CHLOROBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the tetrahydrofuran ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

Similar compounds include those with trifluoromethyl groups, such as trifluoromethylbenzamides and trifluoromethylpyrroles. Compared to these, N-[4-BENZOYL-5-METHYL-2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-CHLOROBENZAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C25H22ClF3N2O4

Molecular Weight

506.9 g/mol

IUPAC Name

N-[4-benzoyl-5-methyl-2-oxo-1-(oxolan-2-ylmethyl)-3-(trifluoromethyl)pyrrol-3-yl]-4-chlorobenzamide

InChI

InChI=1S/C25H22ClF3N2O4/c1-15-20(21(32)16-6-3-2-4-7-16)24(25(27,28)29,23(34)31(15)14-19-8-5-13-35-19)30-22(33)17-9-11-18(26)12-10-17/h2-4,6-7,9-12,19H,5,8,13-14H2,1H3,(H,30,33)

InChI Key

VAMPVVQKFHIBHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1CC2CCCO2)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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